Purina ribonucleosidi trifosfati
Purine Ribonucleoside Triphosphates are critical components in the synthesis and maintenance of RNA within living cells. These compounds serve as essential building blocks for nucleotide metabolism, playing a pivotal role in various cellular processes such as DNA replication, transcription, and translation. They are often utilized in molecular biology research to study ribonucleotide metabolism, gene expression, and enzyme activities. Additionally, these triphosphates find applications in the development of therapeutic agents targeting nucleoside metabolic pathways. Their high purity ensures accurate and reliable experimental results, making them indispensable tools for researchers in biotechnology, pharmaceuticals, and genetic engineering fields.

Struttura | Nome chimico | CAS | MF |
---|---|---|---|
![]() |
Inosine 5'-triphosphate disodium salt | 36051-67-9 | C10H13N4O14P3-2.2[Na+].2[H2O] |
![]() |
Guanosine5'-(tetrahydrogen triphosphate) | 86-01-1 | C10H16N5O14P3 |
![]() |
Inosine-5'-triphosphate trisodium salt | 35908-31-7 | C10H12Na3N4O14P3 |
![]() |
Adenosine 5'-(tetrahydrogen triphosphate), 2-fluoro- | 1492-62-2 | C10H15FN5O13P3 |
![]() |
L-Carnitine-d9 | 126827-79-0 | C7H15NO3 |
![]() |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate;sodium salt | 56001-37-7 | C10H16N5O14P3 |
![]() |
Xanthosine5'-(tetrahydrogen triphosphate) | 6253-56-1 | C10H15N4O15P3 |
![]() |
6-Thioinosine 5'-Triphosphate | 27652-34-2 | C10H15N4O13P3S |
![]() |
2'-O-Methyladenosine 5'-triphosphate lithium salt - | 30948-06-2 | C11H18N5O13P3 |
![]() |
Inosine5'-(tetrahydrogen triphosphate), trisodium salt, monohydrate (9CI) | 314041-00-4 | C10H10N4O14P3-5.3[Na+].H2O |
Letteratura correlata
-
1. Back matter
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
Fornitori consigliati
-
Amadis Chemical Company LimitedFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Synrise Material Co. Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
Prodotti consigliati